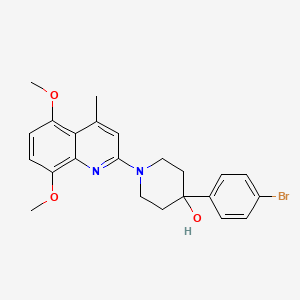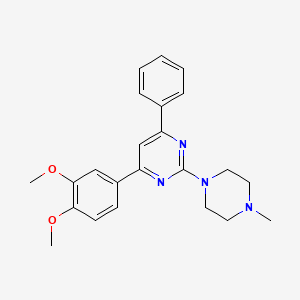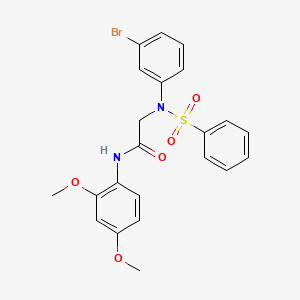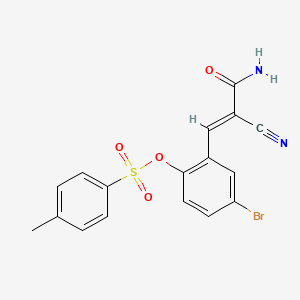
4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol involves the modulation of certain neurotransmitters in the brain. This compound has been found to act as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the levels of dopamine in the brain, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and complex. This compound has been found to modulate the release of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to have a significant impact on the activity of certain ion channels in the brain, leading to changes in neuronal excitability and synaptic transmission.
実験室実験の利点と制限
The advantages of using 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol in lab experiments include its potency, selectivity, and well-characterized mechanism of action. However, there are also some limitations to its use, including its relatively short half-life in vivo and its potential for off-target effects.
将来の方向性
There are several future directions for research involving 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol. One area of interest is the development of more selective and potent inhibitors of the dopamine transporter, which could have potential therapeutic applications in the treatment of addiction and other dopamine-related disorders. Another area of interest is the use of this compound as a tool in neuroscience research, particularly in the study of the role of dopamine in reward and motivation. Finally, there is potential for the development of novel drug delivery systems that could increase the effectiveness and duration of action of this compound in vivo.
合成法
The synthesis of 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol has been achieved using various methods. One of the most commonly used methods involves the reaction of 5,8-dimethoxy-4-methyl-2-quinolinone with 4-bromoaniline in the presence of sodium hydride and 1,4-dibromobutane. The resulting product is then reduced using sodium borohydride to obtain this compound.
科学的研究の応用
4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol has been extensively used in scientific research. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool in neuroscience research to study the role of certain neurotransmitters in the brain.
特性
IUPAC Name |
4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methylquinolin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O3/c1-15-14-20(25-22-19(29-3)9-8-18(28-2)21(15)22)26-12-10-23(27,11-13-26)16-4-6-17(24)7-5-16/h4-9,14,27H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZHJHJTFYWFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCC(CC3)(C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-(cyclopropylcarbonyl)-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5000769.png)
![1-(4-bromophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5000775.png)
![1-[4-(2,3,6-trimethylphenoxy)butyl]piperidine](/img/structure/B5000783.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5000798.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5000800.png)




![1-[(4-bromophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5000845.png)
![propyl 3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5000857.png)

![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B5000885.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B5000888.png)